molecular formula C15H18ClF3N2O3 B13829507 tert-Butyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13829507
M. Wt: 366.76 g/mol
InChI Key: RRJLLSOFCVYKRT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a key chemical intermediate in medicinal chemistry, primarily utilized in the synthesis of biologically active molecules. Its core structure, featuring a pyrrolidine oxygen-linked to a chlorotrifluoromethyl-pyridine ring, is a privileged scaffold in the design of kinase inhibitors. This compound is notably employed in the development of irreversible Bruton's Tyrosine Kinase (BTK) inhibitors, such as analogs of Ibrutinib (Source) . Researchers value this building block for its utility in constructing covalent inhibitors that target a specific cysteine residue (Cys481) in the BTK active site, a validated therapeutic strategy for treating B-cell malignancies and autoimmune diseases (Source) . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the pyrrolidine nitrogen, facilitating rapid analog synthesis and structure-activity relationship (SAR) studies during lead optimization campaigns. Its application is therefore critical for advancing novel therapeutic candidates in oncology and immunology research.

Properties

IUPAC Name

tert-butyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O3/c1-14(2,3)24-13(22)21-5-4-10(8-21)23-12-11(16)6-9(7-20-12)15(17,18)19/h6-7,10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJLLSOFCVYKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine Derivatives

The key aromatic intermediate, 3-chloro-5-(trifluoromethyl)pyridine, is typically prepared via halogenation and fluorination reactions starting from chlorinated pyridine precursors. Two principal synthetic routes are commonly employed:

  • Chlorination of 2-chlorine-5-trichloromethylpyridine : Using tungsten hexachloride as a catalyst, the chlorination reaction introduces a chlorine atom at the 3-position to yield 2,3-dichloro-5-trichloromethylpyridine. This step is conducted under heating and chlorine gas atmosphere to ensure selective chlorination.

  • Fluorination to introduce trifluoromethyl group : The dichlorinated intermediate is subjected to fluorination in the presence of antimony pentafluoride and anhydrous hydrogen fluoride. This reaction proceeds under stirring and heating in a fluorination kettle, followed by cooling, aqueous washing, and reduced-pressure distillation to isolate 2-fluorine-3-chlorine-5-trifluoromethylpyridine.

These reactions provide a reliable, cost-effective, and scalable method for synthesizing trifluoromethylated chloropyridine derivatives with high yields suitable for industrial production.

Alternative Methods for Trifluoromethylpyridine Synthesis

Other synthetic strategies involve:

  • Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride to construct the pyridine ring with trifluoromethyl substitution.

  • Halogen exchange reactions on trichloromethylpyridine to substitute chlorine atoms with fluorine, facilitating the introduction of trifluoromethyl groups.

These methods are selected based on availability of starting materials and desired substitution patterns and are widely applied in agrochemical and pharmaceutical intermediate synthesis.

Preparation of the Pyrrolidine Moiety and Coupling Strategy

Synthesis and Protection of Pyrrolidine Derivatives

The pyrrolidine component is generally synthesized starting from (S)-4-hydroxypyrrolidine-2-carboxylic acid derivatives. Protection of the amine group as a tert-butoxycarbonyl (Boc) carbamate is a common strategy to prevent side reactions during subsequent steps.

Key steps include:

  • Protection of the hydroxyl group as a tert-butyl dimethylsilyl ether.

  • Reduction of the carboxylic acid to the corresponding primary alcohol.

  • Oxidation to aldehyde intermediates using Dess-Martin periodinane.

  • Reductive amination or enamine formation to introduce desired substituents.

  • Final deprotection of silyl and Boc groups under fluoride ion and trifluoroacetic acid conditions, respectively.

Coupling of Pyrrolidine and Pyridine Intermediates

The coupling of the protected pyrrolidine with the chlorotrifluoromethylpyridine intermediate is typically achieved via nucleophilic aromatic substitution where the pyrrolidine oxygen attacks the activated pyridine ring at the 2-position (bearing the chloro substituent), forming the ether linkage.

The reaction conditions often involve:

  • Use of polar aprotic solvents to facilitate nucleophilic substitution.

  • Controlled temperatures to optimize yield and minimize side reactions.

  • Purification by preparative high-performance liquid chromatography (HPLC) to isolate the desired product due to the complexity of the mixture and possible partial dehalogenation.

Summary of Preparation Steps and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Chlorination of 2-chlorine-5-trichloromethylpyridine Tungsten hexachloride catalyst, chlorine gas, heat 60–80 Produces 2,3-dichloro-5-trichloromethylpyridine
2 Fluorination Antimony pentafluoride, anhydrous HF, heating High Converts to 2-fluorine-3-chlorine-5-trifluoromethylpyridine
3 Protection of pyrrolidine amine Boc anhydride or equivalent, standard conditions High Protects amine to prevent side reactions
4 Oxidation of alcohol to aldehyde Dess-Martin periodinane Moderate Key intermediate for reductive amination
5 Reductive amination/enamine formation Reducing agents, amines Variable Formation of secondary amine or enamine
6 Nucleophilic aromatic substitution Polar aprotic solvent, controlled temperature Moderate Coupling step to form final ether linkage
7 Deprotection TBAF for silyl ether, TFA for Boc group High Final deprotection to yield target compound

Research Findings and Considerations

  • The reductive amination step sometimes leads to enamine formation due to solubility issues of intermediate iminium salts, which can affect the yield and stereochemistry of the product.

  • Lithium aluminum hydride reductions require careful monitoring to prevent loss of chlorine atoms from the aromatic ring, which impacts the purity and yield of the final compound.

  • The trifluoromethyl group imparts unique biological properties and stability, making the synthesis of such derivatives valuable in pharmaceutical and agrochemical research.

  • Industrial-scale synthesis focuses on cost efficiency, safety, and scalability, favoring routes that use readily available raw materials and catalysts such as tungsten hexachloride and antimony pentafluoride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro-5-(trifluoromethyl)pyridine subunit undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the trifluoromethyl (-CF₃) and chlorine groups. These substituents activate the pyridine ring for displacement at the 2-position (adjacent to the oxygen-pyrrolidine linkage).

Reaction TypeReagents/ConditionsProductNotes
Chlorine DisplacementAmines, alcohols, or thiols under basic conditions (e.g., K₂CO₃, DMF, 80°C)Substituted pyridine derivativesEnhanced by electron-deficient pyridine ring
HydrolysisH₂O/NaOH (aqueous)Pyridin-2-ol derivativeRequires elevated temperatures

Example: Reaction with ammonia generates pyridin-4(1H)-one intermediates, as observed in trifluoromethylpyridine drug syntheses .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield a pyrrolidine amine, enabling further functionalization .

Deprotection MethodConditionsOutcome
Trifluoroacetic Acid (TFA)TFA in DCM (room temperature, 1–2 h)Pyrrolidine-1-amine trifluoroacetate salt
Hydrochloric Acid (HCl)4M HCl in dioxane (16 h, rt)Free amine hydrochloride salt

This step is critical for generating intermediates in drug discovery, such as PROTAC molecules .

Coupling Reactions

The pyrrolidine nitrogen participates in coupling reactions after deprotection. Common strategies include:

Amide Bond Formation

  • Reagents : Carboxylic acids with coupling agents (e.g., HATU, EDCI).

  • Example : Reaction with 3-cyanophenyl derivatives forms carboxamide intermediates for kinase inhibitors .

Reductive Amination

  • Conditions : Aldehydes/ketones with NaBH₃CN or NaBH(OAc)₃ .

  • Application : Synthesizes tertiary amines for β₃ adrenergic receptor agonists .

Cross-Coupling Reactions

The chloropyridine moiety facilitates palladium-catalyzed cross-couplings:

Reaction TypeCatalysts/ReagentsProducts
Suzuki CouplingPd(PPh₃)₄, arylboronic acidsBiaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aminesAryl amine analogues

Notably, nickel-catalyzed methods enable coupling with heteroaryl halides under mild conditions .

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring undergoes stereoselective modifications:

Oxidation

  • Reagents : RuO₄ or KMnO₄ oxidizes the ring to pyrrolidinone.

  • Application : Generates ketone intermediates for further derivatization.

Mitsunobu Reaction

  • Conditions : DIAD, PPh₃, alcohols .

  • Outcome : Introduces hydroxyl groups with retention of stereochemistry .

Stability and Reactivity Considerations

  • pH Sensitivity : The Boc group is stable under basic conditions but hydrolyzes in acidic media.

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature reactions.

  • Hazardous Byproducts : Chlorinated intermediates may require careful handling (H302, H312).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific receptors or enzymes involved in disease pathways:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Research has shown that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Agrochemicals

The unique trifluoromethyl group in the compound enhances its lipophilicity and biological activity, which can be advantageous in agricultural applications:

  • Herbicides : The compound has been explored as a potential herbicide due to its ability to inhibit specific plant growth processes.
  • Pesticides : Its efficacy against pests has been evaluated, indicating possible use in formulations aimed at crop protection.

Biological Studies

Research involving this compound includes studying its interactions with biological macromolecules:

  • Enzyme Inhibition Studies : Investigations into how the compound inhibits enzymes relevant to metabolic pathways have been conducted, providing insights into its mechanism of action.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, suggesting potential for antibiotic development.
Study CHerbicidal ActivityFound to inhibit germination of certain weed species by disrupting hormonal balance in plants.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Pyridine-Pyrrolidine Family

Compound A : tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1417793-56-6)
  • Key Difference : An additional methylene (-CH₂-) spacer between the pyrrolidine oxygen and the pyridine ring.
  • Molecular Weight : 380.79 g/mol (vs. 366.76 for the target compound).
  • Impact : The methylene group increases molecular flexibility and may alter binding affinity in biological systems .
Compound B : (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1)
  • Key Features : A trans-configured pyrrolidine with ester groups (tert-butyl and methyl) at positions 1 and 3.
  • Molecular Weight : 354.83 g/mol.
Compound C : tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (CAS HB614)
  • Key Features : A fluorine atom at the pyridine 2-position and a pyrrolidine substituent at the 6-position.
  • Molecular Weight : 281.33 g/mol.
  • Comparison : The fluorine atom enhances electronegativity, while the pyrrolidine substituent may improve solubility. However, the lack of a trifluoromethyl group limits steric bulk .

Substituent-Driven Property Variations

Electronic Effects :
  • The trifluoromethyl group in the target compound (σₚ = 0.54) provides strong electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in substitution reactions. In contrast, methyl (Compound B) or methoxy (, third compound) groups are electron-donating, reducing ring stability .
Steric and Solubility Considerations :
  • The Boc group in all analogs enhances steric hindrance, protecting the pyrrolidine nitrogen. However, the methylene spacer in Compound A increases hydrophobicity (logP ~2.8 vs.

Commercial Availability and Pricing

  • Target Compound : Temporarily out of stock, with historical pricing at ~$400/g (1-g scale) .
  • Compound B : Priced at $400–$4,800 depending on scale (1–25 g) .

Tabulated Comparison of Key Parameters

Parameter Target Compound Compound A Compound B
CAS No. 1417789-41-3 1417793-56-6 1228070-72-1
Molecular Weight (g/mol) 366.76 380.79 354.83
Key Substituents Cl, CF₃, Boc-protected pyrrolidine Cl, CF₃, CH₂ spacer, Boc Cl, methyl, dicarboxylate
logP (Predicted) 2.5 2.8 1.9
Commercial Status Temporarily unavailable Discontinued Available

Research Implications

  • Pharmaceutical Potential: The trifluoromethyl group in the target compound may improve metabolic stability and target binding compared to non-fluorinated analogs, making it a candidate for kinase inhibitors or agrochemicals .
  • Synthetic Optimization : The Boc group’s removal (e.g., via acidolysis) could generate a secondary amine for further functionalization, a strategy less feasible in dicarboxylate analogs like Compound B .

Biological Activity

tert-Butyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, particularly focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17_{17}H22_{22}ClF3_3N2_2O3_3
  • Molecular Weight : 394.82 g/mol
  • CAS Number : 1417793-54-4

The presence of a trifluoromethyl group and a pyridine moiety contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent functionalization with the chlorinated pyridine derivative. The detailed synthetic pathway can be found in relevant chemical literature, which emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyrrolidine have been shown to possess potent activity against various strains of bacteria and fungi. The incorporation of the trifluoromethyl group is believed to enhance this activity by improving lipophilicity and binding affinity to microbial targets.

Antitubercular Activity

A study highlighted the structure–activity relationship (SAR) of pyrrolidine derivatives, demonstrating that modifications at specific positions significantly influence their antitubercular efficacy. Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving IC50 values in the low micromolar range .

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor has also been explored. Inhibitors targeting specific enzymes involved in disease pathways could provide therapeutic benefits. For instance, studies on related compounds have shown inhibition of enzymes such as acetylcholinesterase, which is significant for neurodegenerative diseases .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Pyrrolidine DerivativesAntitubercularIC50 values as low as 0.23 μM against Mtb
Related Trifluoromethyl CompoundsEnzyme InhibitionSignificant inhibition of acetylcholinesterase
tert-butyl AnaloguesAntimicrobialBroad-spectrum activity against gram-positive bacteria

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity in vitro, indicating a favorable safety profile for further development . However, comprehensive toxicity studies are necessary to fully understand its safety in vivo.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate?

  • Methodology: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyridinyloxy-pyrrolidine core can be constructed by reacting 3-chloro-5-(trifluoromethyl)pyridin-2-ol with a pyrrolidine derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF). The tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation using Boc anhydride .
  • Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side reactions, such as over-alkylation of the pyrrolidine nitrogen.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology: Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and substitution patterns.
  • HRMS for molecular weight verification.
  • HPLC/GC to assess purity (>95% is standard for research use).
    • Data Interpretation: Compare spectral data with structurally analogous pyridine-pyrrolidine derivatives (e.g., tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ).

Q. What safety precautions are critical when handling this compound?

  • Guidelines:

  • Avoid inhalation or skin contact due to potential toxicity (refer to Safety Data Sheets for halogenated pyridines).
  • Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent decomposition .
  • Use fume hoods and personal protective equipment (PPE) during synthesis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodology:

  • Design of Experiments (DoE): Vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalyst (e.g., DMAP for Boc protection ).
  • Kinetic Studies: Use in-situ IR or Raman spectroscopy to track intermediate formation.
    • Case Study: A related compound, tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, achieved 78% yield via controlled Boc deprotection under mild acidic conditions .

Q. What computational tools are suitable for predicting reactivity or spectroscopic properties of this compound?

  • Approach:

  • DFT Calculations (e.g., Gaussian or ORCA) to model reaction pathways (e.g., nucleophilic attack on the pyridine ring).
  • ChemDraw/ChemAxon for predicting NMR shifts and fragmentation patterns in HRMS.
    • Validation: Compare computational results with experimental data from PubChem entries of structurally similar compounds (e.g., tert-butyl 6'-chloro-spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate ).

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Troubleshooting Steps:

  • Impurity Analysis: Use LC-MS to identify byproducts (e.g., dehalogenation or Boc cleavage).
  • Dynamic NMR: Investigate rotational barriers or tautomerism in the pyrrolidine ring.
    • Example: A study on tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate revealed unexpected NOE correlations due to conformational flexibility .

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